1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride
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Overview
Description
1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride is a synthetic organic compound that features a pyrrolidine ring, a trimethylsilyl group, and a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 1,4-diaminobutane.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Formation of the Propynone Moiety: The propynone moiety can be introduced through an alkynylation reaction using a suitable alkyne precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-3-yl)-2-propyn-1-one: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
3-(Trimethylsilyl)prop-2-yn-1-one: Lacks the pyrrolidine ring, which may influence its biological activity.
1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-ol: Contains a hydroxyl group instead of a ketone, which may alter its chemical properties.
Properties
Molecular Formula |
C10H18ClNOSi |
---|---|
Molecular Weight |
231.79 g/mol |
IUPAC Name |
1-pyrrolidin-3-yl-3-trimethylsilylprop-2-yn-1-one;hydrochloride |
InChI |
InChI=1S/C10H17NOSi.ClH/c1-13(2,3)7-5-10(12)9-4-6-11-8-9;/h9,11H,4,6,8H2,1-3H3;1H |
InChI Key |
BNMBEVIJVQIXSN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1CCNC1.Cl |
Origin of Product |
United States |
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